molecular formula C3H4N4O2 B1166732 2-Methyl-4-nitro-2H-1,2,3-triazole CAS No. 109299-61-8

2-Methyl-4-nitro-2H-1,2,3-triazole

Cat. No. B1166732
CAS RN: 109299-61-8
M. Wt: 128.09 g/mol
InChI Key:
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Description

2-Methyl-4-nitro-2H-1,2,3-triazole is a derivative of 1,2,3-triazole . It is a tautomeric form of 1H-1,2,3-triazole . This compound effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitro-2H-1,2,3-triazole is determined by single-crystal X-ray diffraction . The standard thermodynamic properties of the compound in the condensed state have been evaluated over the range of (0 to 370) K .


Chemical Reactions Analysis

2-Methyl-2H-1,2,3-triazole on nitration with a mixture of nitric acid and sulfuric acid at 25°C gives 5-nitro-2-methyl-2H-1,2,3-triazole, which on further nitration at 100°C affords 4,5-dinitro-2-methyl-2H-1,2,3-triazole .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

2-Methyl-4-nitro-2H-1,2,3-triazole has significant potential in drug discovery due to its structural similarity to 1,2,3-triazoles, which are known for their broad applications in medicinal chemistry. The triazole ring mimics the peptide bond, making it a useful scaffold in pharmaceuticals . It can be used as a precursor for synthesizing various drugs with potential antibacterial, antiviral, and anticancer properties .

Organic Synthesis

In organic chemistry, the triazole core is valued for its stability and reactivity. 2-Methyl-4-nitrotriazole can serve as a building block for synthesizing complex organic compounds. Its ability to participate in click chemistry reactions makes it a versatile reagent for constructing diverse molecular architectures .

Polymer Chemistry

The robustness of the triazole ring allows 2-methyl-4-nitrotriazole to be incorporated into polymers, enhancing their stability and functionality. It can be used to create novel polymeric materials with specific mechanical and chemical properties for industrial applications .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding capability, 2-methyl-4-nitrotriazole is an excellent candidate for designing supramolecular structures. These structures have applications in creating molecular sensors, catalysts, and drug delivery systems .

Bioconjugation and Chemical Biology

The compound’s reactivity makes it suitable for bioconjugation, where it can be used to attach biomolecules to various substrates or to each other. This has implications in the field of chemical biology for studying biological processes and developing diagnostic tools .

Fluorescent Imaging and Materials Science

2-Methyl-4-nitrotriazole derivatives can exhibit fluorescent properties, making them useful in imaging applications. Additionally, their unique electronic characteristics can be exploited in materials science for developing new materials with specific optical and electronic functions .

Mechanism of Action

Target of Action

2-Methyl-4-nitro-2H-1,2,3-triazole, also known as 2-methyl-4-nitrotriazole, is a derivative of triazole . Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .

Mode of Action

Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that 2-methyl-4-nitro-2H-1,2,3-triazole may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that triazole compounds are often used as precursors in the synthesis of drugs and biologically active compounds , indicating that they may play a role in various biochemical pathways.

Pharmacokinetics

The thermodynamic properties of the compound have been studied . Heat capacities of 2-methyl-4-nitro-1,2,3-triazole between (5 and 370) K have been measured, and parameters of its phase transition have been obtained . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the broad biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-4-nitro-2H-1,2,3-triazole. For instance, the compound’s thermodynamic properties, such as heat capacities and phase transition parameters, have been evaluated over the range of (0 to 370) K . These properties could potentially be influenced by environmental conditions such as temperature.

properties

IUPAC Name

2-methyl-4-nitrotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFRVARLECUBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitro-2H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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